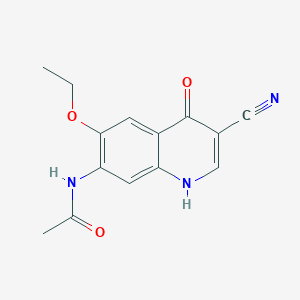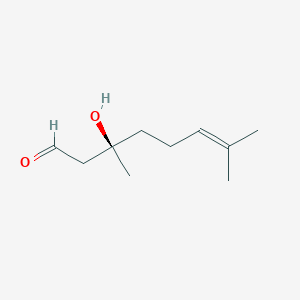
(3R)-3-Hydroxy-3,7-dimethyloct-6-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-Hydroxy-3,7-dimethyloct-6-enal is an organic compound with a unique structure that includes a hydroxyl group and an aldehyde group on a carbon chain with double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Hydroxy-3,7-dimethyloct-6-enal typically involves the use of specific reagents and catalysts to achieve the desired stereochemistry. One common method involves the aldol condensation of suitable aldehydes and ketones, followed by selective reduction and oxidation steps to introduce the hydroxyl and aldehyde groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions, followed by purification steps such as distillation or chromatography to isolate the desired product. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-Hydroxy-3,7-dimethyloct-6-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(3R)-3-Hydroxy-3,7-dimethyloct-6-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (3R)-3-Hydroxy-3,7-dimethyloct-6-enal involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-3-Hydroxy-3,7-dimethyloct-6-enal: shares similarities with other hydroxy aldehydes and related compounds, such as:
Uniqueness
This compound: is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
193286-29-2 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
(3R)-3-hydroxy-3,7-dimethyloct-6-enal |
InChI |
InChI=1S/C10H18O2/c1-9(2)5-4-6-10(3,12)7-8-11/h5,8,12H,4,6-7H2,1-3H3/t10-/m1/s1 |
InChI-Schlüssel |
DUSOFANQAJQCRP-SNVBAGLBSA-N |
Isomerische SMILES |
CC(=CCC[C@](C)(CC=O)O)C |
Kanonische SMILES |
CC(=CCCC(C)(CC=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-1-[(3R,5S)-3,5-dimethyl-1-piperazinyl]ethanone](/img/structure/B12579344.png)
![4,5-Bis{[2-(pyridin-2-yl)ethyl]sulfanyl}-2H-1,3-dithiole-2-thione](/img/structure/B12579355.png)
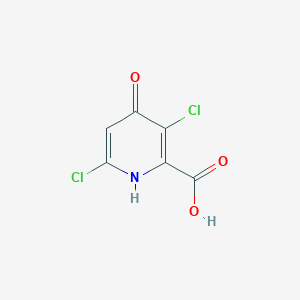
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12579367.png)
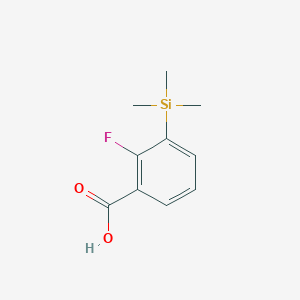
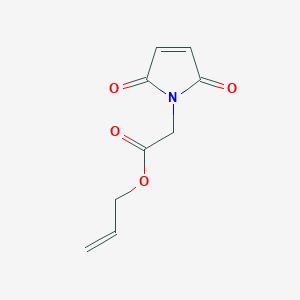
![1-Chloro-4-[(1S)-1-methoxyethyl]benzene](/img/structure/B12579380.png)
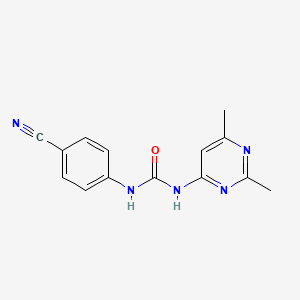
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl octadecylcarbamate](/img/structure/B12579388.png)
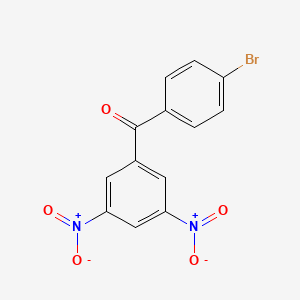
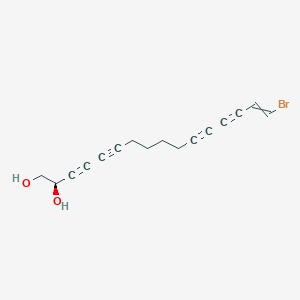
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-pyridinyl)-](/img/structure/B12579408.png)
